molecular formula C12H17N3O2 B11369587 5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11369587
M. Wt: 235.28 g/mol
InChI Key: DSCCGKIOMVXZGV-UHFFFAOYSA-N
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Description

5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by further functionalization to introduce the hydroxyethyl and dimethyl groups. The reaction conditions often require the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the benzimidazole core or other functional groups.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of antimicrobial and anticancer research.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting or modulating the activity of target proteins. The hydroxyethyl and dimethyl groups may enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3-dihydro-2H-benzimidazol-2-one: Shares the benzimidazole core but lacks the hydroxyethyl and dimethyl groups, resulting in different chemical properties and applications.

    2-(2-hydroxyethyl)-1H-benzimidazole: Contains a hydroxyethyl group but differs in the overall structure, leading to variations in biological activity and reactivity.

    1,3-dimethyl-2H-benzimidazol-2-one:

Uniqueness

5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry, distinguishing it from other benzimidazole derivatives.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

5-[(2-hydroxyethylamino)methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C12H17N3O2/c1-14-10-4-3-9(8-13-5-6-16)7-11(10)15(2)12(14)17/h3-4,7,13,16H,5-6,8H2,1-2H3

InChI Key

DSCCGKIOMVXZGV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCO)N(C1=O)C

Origin of Product

United States

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